
(Z)-3-((2-nitrophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-((2-nitrophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile, also known as NPTB, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of acrylonitriles and has been found to have a wide range of applications in various fields of scientific research.
Applications De Recherche Scientifique
Chemistry and Biochemistry of Acrylonitrile Derivatives
Acrylonitrile derivatives, including (Z)-3-((2-nitrophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile, have been extensively studied due to their significant applications across various fields. One primary area of interest is their role in the synthesis of polymers such as polyacrylamide, which has widespread use in soil conditioning, wastewater treatment, and the cosmetic, paper, and textile industries. The study of acrylonitrile derivatives encompasses a broad spectrum of research including chemistry, biochemistry, pharmacology, and toxicology. A better understanding of the formation, distribution, and impact of these compounds on human health is crucial, given their potential exposure from both external sources and the diet (Friedman, 2003).
Reduction of Toxic Substances in Food
Research has also focused on the ability of certain compounds, such as lactic acid bacteria (LAB), to reduce the content of toxic substances like acrylonitrile in food. LAB can decrease harmful substances through adsorption or degradation, contributing significantly to the improvement of food safety. This demonstrates the potential of biological methods in mitigating the risks associated with acrylonitrile and similar compounds in the food supply (Shao et al., 2021).
Anticarcinogenicity and Toxicity Studies
The exploration of the anticarcinogenicity and toxicity of various chemical compounds, including organotin(IV) complexes and imidazole derivatives, provides valuable insights into potential therapeutic applications. Such studies aim to identify compounds with high cytotoxic activity against cancer cells while assessing their safety profile for medical use. The effectiveness of these compounds as antitumor agents underscores the importance of chemical synthesis in developing new treatments for cancer and other diseases (Ali et al., 2018); (Iradyan et al., 2009).
Environmental and Health Risk Assessments
The presence of acrylonitrile and its derivatives in the environment and food has prompted extensive research into their impact on health and safety. Studies on dietary acrylonitrile focus on its formation, mitigation, and risk assessment, aiming to reduce exposure through food consumption. This includes identifying factors affecting acrylonitrile formation in baking and other cooking processes and exploring methods to minimize its presence in food products. Such research is critical for informing public health policies and consumer safety guidelines (Pedreschi et al., 2014).
Propriétés
IUPAC Name |
(Z)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(2-nitroanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2S/c1-13-6-8-14(9-7-13)17-12-26-19(22-17)15(10-20)11-21-16-4-2-3-5-18(16)23(24)25/h2-9,11-12,21H,1H3/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOSDFJYTAUNNN-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC=CC=C3[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
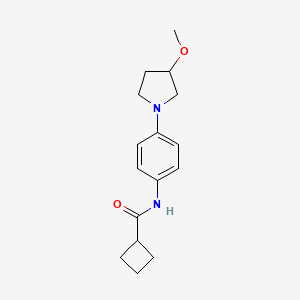
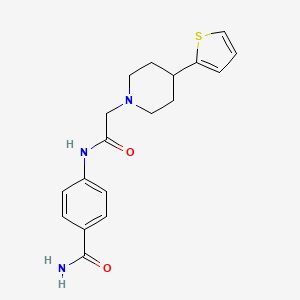
![(3-Fluorophenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2717002.png)

![(3-{[(2,4-dichlorobenzoyl)oxy]methyl}-4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl 2,4-dichlorobenzenecarboxylate](/img/structure/B2717007.png)
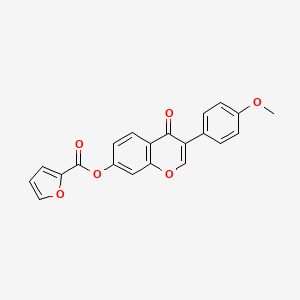

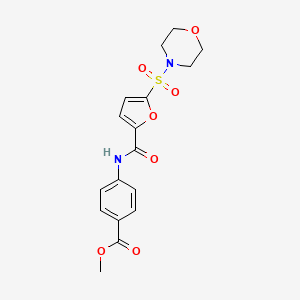
![3-[(2-methoxybenzoyl)amino]propanoic Acid](/img/structure/B2717012.png)
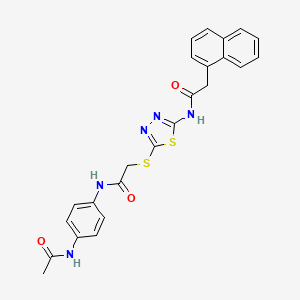
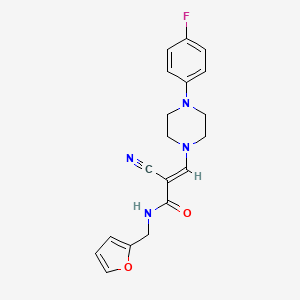
![2-((6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2717016.png)
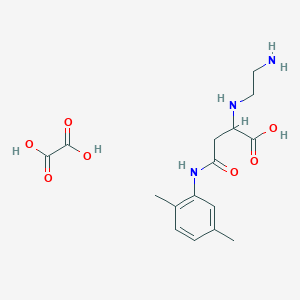
![N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2717020.png)
